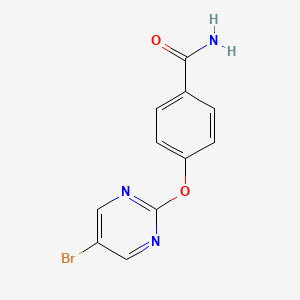
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as L-745,870, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
作用機序
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide acts as a competitive antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce hyperactivity, and reduce drug-seeking behavior in animal models. It has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
実験室実験の利点と制限
One of the advantages of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions in research on 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor. Additionally, the development of new methods for administering 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in experiments could help to overcome its poor solubility in water.
合成法
The synthesis of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired benzamide.
科学的研究の応用
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. It has also been found to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-15(9-13(12)2)18(21)20-17-6-5-14-7-8-19-11-16(14)10-17/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGWPQAYOXZPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)







![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)




